molecular formula C13H14N2O5 B1300836 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid CAS No. 303994-58-3

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

Cat. No.: B1300836
CAS No.: 303994-58-3
M. Wt: 278.26 g/mol
InChI Key: VFTSLMZECVJNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a 4-nitrobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid can be synthesized through a multi-step process involving the nitration of benzoyl chloride followed by the introduction of the piperidine ring. The nitration typically involves the use of concentrated nitric acid and sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch reactors. The process requires careful control of temperature and reaction times to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and carboxylic acid group contribute to the compound’s ability to bind to proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the nitrobenzoyl group, piperidine ring, and carboxylic acid group. This combination imparts specific chemical and biological properties that are not found in the individual components .

Properties

IUPAC Name

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTSLMZECVJNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353238
Record name 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303994-58-3
Record name 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.